molecular formula C15H20N2O2 B3014681 (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone CAS No. 2411201-97-1

(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone

Katalognummer B3014681
CAS-Nummer: 2411201-97-1
Molekulargewicht: 260.337
InChI-Schlüssel: VIPJTEZDIMOEBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone is a chemical compound that belongs to the family of benzodiazepines. This compound has been the subject of scientific research due to its potential therapeutic applications, particularly in the field of neuroscience. The purpose of

Wirkmechanismus

The mechanism of action of (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. This compound enhances the activity of GABA, which is an inhibitory neurotransmitter, leading to the reduction of neuronal activity and the resulting anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of anxiety, promotion of sleep, and relaxation of muscles. This compound also has anticonvulsant properties, which make it a potential treatment for epilepsy and other related conditions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone in lab experiments include its well-established mechanism of action and its potential therapeutic applications. However, the limitations of this compound include its potential for abuse and dependence, which make it a controlled substance, and its side effects, which include drowsiness, dizziness, and impaired coordination.

Zukünftige Richtungen

Of research related to (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone include the development of new analogs with improved therapeutic properties and reduced side effects. Other potential areas of research include the investigation of the compound's effects on different types of anxiety disorders and the development of new methods for the delivery of the compound to the brain. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should also be explored.

Synthesemethoden

The synthesis method of (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone involves the reaction between 3-ethyl-1-methyl-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-5-pyridinylmethanone and epichlorohydrin in the presence of a base. The resulting compound is then reduced and treated with acetic anhydride to obtain the final product.

Wissenschaftliche Forschungsanwendungen

(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone has been the subject of scientific research due to its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to have anxiolytic, sedative, and hypnotic effects, which make it a promising candidate for the treatment of anxiety disorders, insomnia, and other related conditions.

Eigenschaften

IUPAC Name

(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-12-9-16(2)13-7-5-4-6-11(13)8-17(12)15(18)14-10-19-14/h4-7,12,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPJTEZDIMOEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C2=CC=CC=C2CN1C(=O)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.